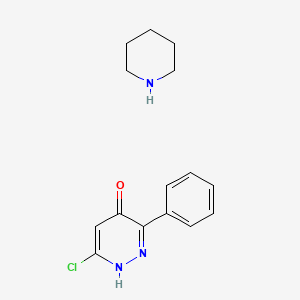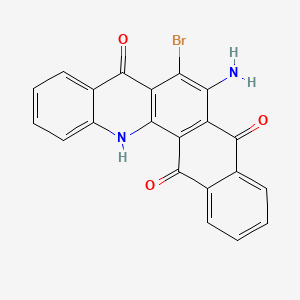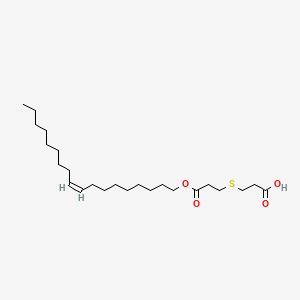
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid is a complex organic compound that features a long aliphatic chain with a double bond, an ester group, and a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid typically involves multiple steps:
Formation of the Octadec-9-enyloxy Group: This can be achieved by reacting octadec-9-en-1-ol with an appropriate esterifying agent.
Thioether Formation: The ester formed in the previous step can be reacted with a thiol compound under suitable conditions to form the thioether linkage.
Propionic Acid Addition: Finally, the thioether intermediate can be reacted with a propionic acid derivative to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as distillation or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the aliphatic chain.
Reduction: Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: The thioether linkage can participate in substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products
Oxidation: Products may include epoxides or diols.
Reduction: Alcohols or alkanes can be formed.
Substitution: Various substituted thioethers can be produced.
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid can be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, this compound may be studied for its interactions with biological membranes or its potential as a bioactive molecule.
Medicine
Potential medicinal applications could include its use as a drug precursor or as a molecule with therapeutic properties.
Industry
In industry, this compound could be used in the production of specialty chemicals, surfactants, or as an additive in various formulations.
Mécanisme D'action
The mechanism of action of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid would depend on its specific application. For example, if used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would be specific to the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)acetic acid: Similar structure but with an acetic acid group instead of propionic acid.
(Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)butyric acid: Similar structure but with a butyric acid group.
Uniqueness
The uniqueness of (Z)-3-((3-(Octadec-9-enyloxy)-3-oxopropyl)thio)propionic acid lies in its specific combination of functional groups, which can impart unique chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
83438-56-6 |
|---|---|
Formule moléculaire |
C24H44O4S |
Poids moléculaire |
428.7 g/mol |
Nom IUPAC |
3-[3-[(Z)-octadec-9-enoxy]-3-oxopropyl]sulfanylpropanoic acid |
InChI |
InChI=1S/C24H44O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-28-24(27)19-22-29-21-18-23(25)26/h9-10H,2-8,11-22H2,1H3,(H,25,26)/b10-9- |
Clé InChI |
RWKKAEQFAWDJDP-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCSCCC(=O)O |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCOC(=O)CCSCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


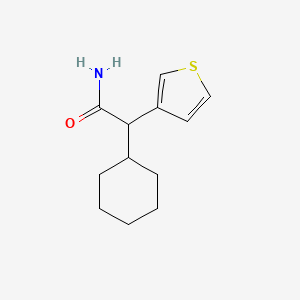
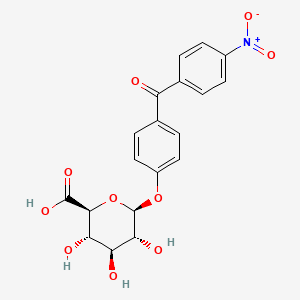
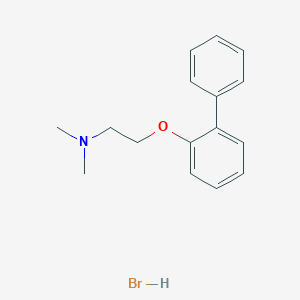
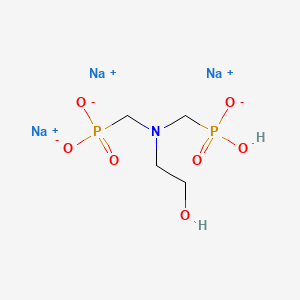
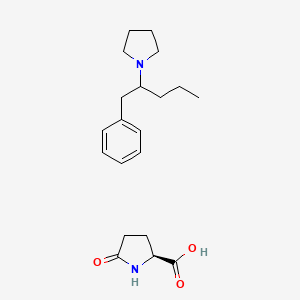
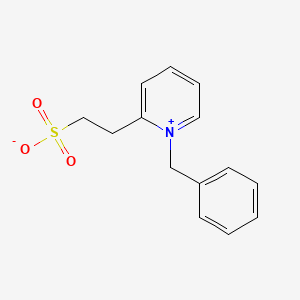
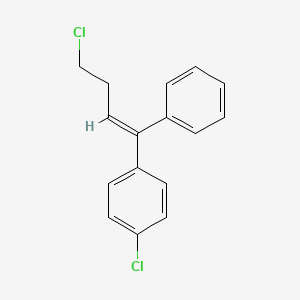
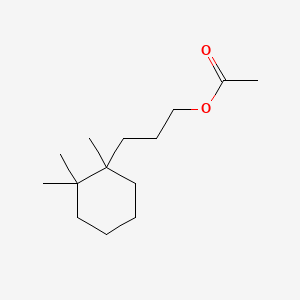
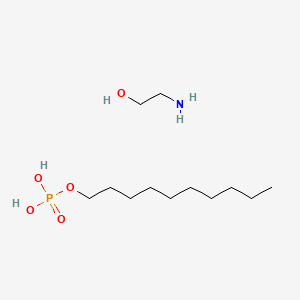
![N-[4-(1,1-Dimethylpropyl)phenyl]-N'-phenylbenzene-1,4-diamine](/img/structure/B12671404.png)

